![molecular formula C13H13ClN4O3S B5782426 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B5782426.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide, commonly known as TBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBN is a heterocyclic compound that contains a thiadiazole ring and a benzamide moiety.
Mechanism of Action
The mechanism of action of TBN is not fully understood. However, it is believed that TBN exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. TBN has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis. In addition, TBN has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemical and Physiological Effects:
TBN has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TBN can induce oxidative stress and DNA damage in cancer cells. TBN has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis. In addition, TBN has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of TBN is its potent anticancer and antimicrobial activity. TBN has also been shown to have low toxicity against normal cells, making it a promising candidate for further development as a therapeutic agent. However, TBN has some limitations as well. TBN is relatively unstable and can degrade over time, which can affect its potency. In addition, TBN is insoluble in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of TBN. One potential direction is the optimization of the synthesis method to improve the yield and purity of TBN. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of TBN in vivo. This will help to determine the optimal dosage, route of administration, and therapeutic window of TBN. Additionally, further studies are needed to elucidate the mechanism of action of TBN and to identify potential targets for its anticancer and antimicrobial activity. Finally, the development of TBN-based prodrugs or nanocarriers may help to overcome some of the limitations of TBN, such as its low solubility and stability.
Synthesis Methods
The synthesis of TBN involves the reaction between 2-chloro-5-nitrobenzoic acid and 5-tert-butyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
TBN has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TBN is in the field of medicinal chemistry. TBN has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. TBN has also been investigated for its potential as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-13(2,3)11-16-17-12(22-11)15-10(19)8-6-7(18(20)21)4-5-9(8)14/h4-6H,1-3H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGADAINGJKKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide |
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